Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties and potential therapeutic applications. These compounds, characterized by a cyclic structure containing two nitrogen atoms, have been studied for their central pharmacological activity, particularly in relation to the monoamine pathway. This has led to the development of various piperazine-based drugs with antipsychotic, antidepressant, anxiolytic, antimalarial, and antihypertensive properties456.
Piperazine derivatives have been utilized as core structures in the development of antipsychotic and antidepressant medications. Clozapine, a well-known antipsychotic, and vortioxetine, an antidepressant, are examples of therapeutically used piperazine derivatives. These compounds modulate monoamine pathways, which are implicated in the pathophysiology of psychiatric disorders4.
Certain piperazine derivatives have been identified as potential antimalarial agents. The crystal structures of active and nonactive piperazine derivatives have been analyzed, highlighting the importance of specific molecular conformations and intermolecular interactions for antimalarial activity5.
A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines has been synthesized and evaluated for antihypertensive activity. One such compound demonstrated ganglionic blocking activity, which contributed to its antihypertensive effects in spontaneously hypertensive rats6.
Piperazine hydrochlorides have been prepared for testing against schistosomiasis, a parasitic disease caused by Schistosoma species. Additionally, novel piperazine derivatives have shown promising antidepressant and antianxiety activities in animal models, further expanding the therapeutic potential of these compounds37.
1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 330.45 g/mol. This compound is classified under the category of organic compounds, specifically as an amine and a thienyl derivative. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders .
The synthesis of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine typically involves multiple steps:
The molecular structure of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine can be represented using various structural notations:
CC(=O)c1cc(C)sc1Nc2ccccc2N
InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3
The structure features a piperazine ring connected to a thienyl carbonyl group and an amino-substituted aromatic system. This configuration contributes to its biological activity by allowing interactions with various biological targets .
1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine participates in several chemical reactions:
The mechanism of action for 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine involves its interaction with neurotransmitter receptors, particularly within dopaminergic and serotonergic pathways. This compound is studied for its potential to modulate these pathways, which are crucial in the treatment of various psychiatric disorders. The specific interactions at the receptor level lead to downstream effects that may alleviate symptoms associated with these conditions .
The physical and chemical properties of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine include:
These properties are essential for understanding its behavior in various chemical environments and its potential applications in research and industry .
The applications of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine are diverse:
Systematic Nomenclature:The compound’s systematic IUPAC name, 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine, precisely defines its molecular framework: a 5-methylthiophene core substituted at C2 with a 2-aminophenylamino group, further functionalized at C3 by a carbonyl linkage to N-methylpiperazine [2] [8]. Alternative chemical names include 2-[(2-Aminophenyl)amino]-5-methyl-3-thienylmethanone and Olanzapine Ring-opening Impurity [2] [4].
Structural Characteristics:
NC1=C(C=CC=C1)NC(SC(C)=C2)=C2C(N3CCN(C)CC3)=O
[3] Table 1: Core Structural and Physicochemical Properties
Property | Value | Source/Method |
---|---|---|
Melting Point | 127–128°C | Experimental [2] |
Predicted Boiling Point | 511.7±50.0°C | QSPR Modeling [2] |
Density | 1.272±0.06 g/cm³ | Predicted [2] |
pKa | 6.72±0.10 | Predicted [2] |
Solubility | Slightly soluble in chloroform, methanol | Empirical [2] |
The crystalline solid exhibits yellow-to-brown coloration at ambient temperature and requires refrigerator storage (2–8°C) for long-term stability [2] [8].
The compound emerged during the 1990s as chemists investigated synthetic routes and degradation pathways for Olanzapine (trade name Zyprexa®), a first-line thienobenzodiazepine antipsychotic. Its identification coincided with regulatory mandates requiring pharmaceutical manufacturers to characterize and control synthesis intermediates and impurities in active pharmaceutical ingredients (APIs) [2] [4]. Analytical studies revealed this molecule as both a potential synthetic precursor and a ring-opened transformation product arising from hydrolytic cleavage of Olanzapine’s diazepine ring under specific conditions [2] [3]. This dual role positioned it as a high-priority reference standard for ensuring API purity in commercial Olanzapine production [3].
Synthetic Intermediate:During Olanzapine manufacturing, this compound serves as a penultimate precursor. Its structure contains the critical pharmacophore elements—specifically, the 2-aminophenylamino-thiophene scaffold and N-methylpiperazine group—that undergo intramolecular cyclization to form Olanzapine’s tricyclic core [2] [4].
Process-Related Impurity:Designated globally as Olanzapine Impurity 12 (Ph. Eur.) or Olanzapine Impurity 27 (USP), it arises when the central seven-membered ring in Olanzapine undergoes hydrolytic scission, particularly under acidic conditions or thermal stress [2] [3] [4]. Regulatory guidelines enforce strict control limits (typically ≤0.15%) for this impurity due to its potential impact on final product efficacy and safety [3] [4].
Table 2: Pharmacopeial Designations and Analytical Applications
Designation | Pharmacopeia/System | Primary Role | Application Context |
---|---|---|---|
Olanzapine EP Impurity L | European Pharmacopoeia | Ring-opening degradant | Quality control (QC) release testing |
Olanzapine Impurity 27 (USP) | United States Pharmacopeia | Ring-opening impurity | Stability studies, method validation |
Olanzapine Amino Methanone Impurity | Analytical Standards | Synthesis intermediate | Process optimization, ANDA filing |
Olanzapine Impurity 12 | Pharmaceutical Industry | Degradation product | Regulatory compliance testing |
Analytical Utility:Supplied as a high-purity reference standard (≥95%), it enables accurate quantification during:
Current research utilizes this compound for developing mass spectrometry-based methods to trace impurity formation mechanisms during Olanzapine storage and manufacturing [3] [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3